N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide is a synthetic compound belonging to the class of biphenylsulfonamides. [] It is a potent and selective endothelin A (ETA) receptor antagonist. [] In scientific research, it is primarily used as a pharmacological tool to study the physiological and pathological roles of the endothelin system.
The synthesis of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide is achieved through a multi-step process involving structure-activity relationship (SAR) studies and optimization for metabolic stability. [] This process begins with a lead compound, 2′-amino-N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-methylpropyl)[1,1′-biphenyl]-2-sulfonamide, which demonstrates potent ETA receptor binding affinity but suffers from extensive metabolic degradation. []
By identifying the metabolically labile sites of the lead compound, researchers focused on structural modifications to enhance its stability while retaining its potency. [] The incorporation of a 3-amino-isoxazole group instead of a 5-amino-isoxazole significantly improved metabolic stability. [] Furthermore, systematic modifications at the 2′-position led to the discovery of optimal substituents that enhanced both binding affinity and selectivity for the ETA receptor. [] The combination of these modifications culminated in the development of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, which exhibits superior potency, selectivity, and metabolic stability compared to the initial lead compound. []
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide functions as a selective antagonist of the endothelin A (ETA) receptor. [] Endothelin receptors are G protein-coupled receptors that mediate the biological effects of endothelins, potent vasoconstrictor peptides involved in various physiological and pathological processes. [] By competitively binding to the ETA receptor, the compound prevents the binding of endothelins, thereby inhibiting the activation of downstream signaling pathways. [] This selective antagonism of ETA receptors disrupts the endothelin-mediated vasoconstriction, offering therapeutic potential in cardiovascular diseases. []
The primary application of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide in scientific research is as a pharmacological tool to investigate the role of the endothelin system in various physiological and pathological processes. [] Specifically, it has been shown to effectively block the pressor response induced by big endothelin in rats, demonstrating its efficacy in inhibiting endothelin-mediated vasoconstriction. [] Its high potency and selectivity for the ETA receptor make it a valuable tool for dissecting the complex interactions within the endothelin system and exploring its therapeutic potential in cardiovascular diseases.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6